Sebacic acid

Catalog No.
S525408
CAS No.
111-20-6
M.F
C10H18O4
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sebacic acid

CAS Number

111-20-6

Product Name

Sebacic acid

IUPAC Name

decanedioic acid

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)

InChI Key

CXMXRPHRNRROMY-UHFFFAOYSA-N

SMILES

C(CCCCC(=O)O)CCCC(=O)O

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
1.0 mg/mL
Solubility in water, g/100ml: 0.1 (poor)

Synonyms

Decanedioic acid; 1,10-Decanedioic acid; Acide sebacique; Decanedicarboxylic acid; Decanedioic acid; n-Decanedioic acid; Sebacic acid; Sebacinsaure.

Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O

Description

The exact mass of the compound Sebacic acid is 202.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.00 m1.0 mg/mlsolubility in water, g/100ml: 0.1 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19492. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. It belongs to the ontological category of alpha,omega-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Biodegradable Polymers

    Due to its biocompatibility and biodegradability, sebacic acid is a crucial building block for developing eco-friendly polymers. Researchers are exploring its use in synthesizing poly(glycerol sebacate) and novel bio-nylons for various applications, including tissue engineering scaffolds and drug delivery systems [].

  • Engineering Biomaterials

    Sebacic acid's ability to form bonds with natural polymers like chitosan and collagen makes it valuable in engineering biomaterials for clinical applications. Research is underway to modify these biomaterials using sebacic acid to achieve desired properties for tissue regeneration and implants [].

  • Polyamides (Nylons)

    Sebacic acid acts as a monomer in the synthesis of nylon 610, a type of polyamide known for its excellent heat resistance, durability, and flexibility. This research focuses on developing new nylons with tailored properties for various industrial applications.

Sebacic acid is a naturally occurring dicarboxylic acid with the chemical formula HOOC(CH₂)₈COOH. It appears as a white, flake or powdered solid and is derived primarily from castor oil through the cleavage of ricinoleic acid. The name "sebacic" is derived from the Latin word sebacus, meaning tallow, reflecting its historical use in candle making. Sebacic acid is known for its versatility in various industrial applications, including the manufacture of nylon 610, lubricants, and plasticizers .

Due to its two carboxylic acid functional groups. Key reactions include:

  • Neutralization: Reacts exothermically with bases, forming salts and water. This reaction can occur rapidly with aqueous solutions containing a chemical base .
  • Esterification: Can react with alcohols to form esters, which are used as plasticizers and solvents .
  • Polycondensation: Sebacic acid can undergo polycondensation with glycerol to produce polyesters, which are utilized in various applications .

Sebacic acid exhibits notable biological activity. It is found in sebum, a lipid secretion from sebaceous glands that helps protect and moisturize the skin. In humans, sebaceous glands can convert sebacic acid into its 5-oxo analog, which acts as a potent activator of pro-inflammatory cells such as eosinophils and monocytes. This activation is mediated by the OXER1 receptor, suggesting a potential role for sebacic acid in inflammatory skin conditions .

Sebacic acid can be synthesized through various methods:

  • From Castor Oil: The most common method involves the cleavage of ricinoleic acid derived from castor oil, yielding sebacic acid along with byproducts such as octanol and glycerin .
  • Kolbe Electrolysis: Commercial production can also be achieved via Kolbe electrolysis of adipic acid, resulting in sebacic acid formation .
  • Tertiary Hydroperoxide Method: Another method involves the conversion of decalin to cyclodecenone, which serves as a precursor for sebacic acid .

Sebacic acid has a wide range of applications across various industries:

  • Nylon Production: Used as a monomer for nylon 610.
  • Lubricants: Enhances antirust properties in lubricating oils.
  • Plasticizers: Employed in the production of flexible plastics.
  • Cosmetics: Incorporated into formulations for skin care products.
  • Candles: Historically used in candle manufacturing due to its fatty nature .

Research on sebacic acid's interactions primarily focuses on its biological effects and potential therapeutic applications. Studies have shown that its 5-oxo analog can activate pro-inflammatory pathways, which may contribute to skin conditions such as eczema or psoriasis. This highlights the importance of understanding how sebacic acid interacts at the cellular level to inform potential treatments for inflammatory diseases .

Sebacic acid shares structural similarities with other dicarboxylic acids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Adipic AcidHOOC(CH₂)₄COOHCommonly used in nylon 66 production; shorter chain length.
Azelaic AcidHOOC(CH₂)₇COOHKnown for its use in acne treatment; has anti-inflammatory properties.
Decanedioic AcidHOOC(CH₂)₈COOHSimilar chain length; used as a monomer for polyamides and polyesters.

Sebacic acid is unique due to its longer carbon chain compared to adipic and azelaic acids, which influences its physical properties and applications in various industries. Its specific role in biological systems also distinguishes it from these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sebacic acid is a white granular powder. Melting point 153 °F. Slightly soluble in water. Sublimes slowly at 750 mmHg when heated to melting point.
Other Solid; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Dry Powder
Solid; [Merck Index] White solid; [Acros Organics MSDS]
Solid
WHITE POWDER WITH CHARACTERISTIC ODOUR.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

202.12050905 g/mol

Monoisotopic Mass

202.12050905 g/mol

Boiling Point

563 °F at 100 mmHg (NTP, 1992)
364.00 to 365.00 °C. @ 760.00 mm Hg
at 13.3kPa: 294 °C

Flash Point

220 °C

Heavy Atom Count

14

Density

1.2075 at 68 °F (NTP, 1992) - Denser than water; will sink
1.2 g/cm³

LogP

2.2

Appearance

Solid powder

Melting Point

274.1 °F (NTP, 1992)
130.8 °C
131 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97AN39ICTC

Related CAS

26776-29-4
14047-57-5 (hydrochloride salt)
4476-04-4 (mono-cadmium salt)
5505-62-4 (aluminum salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2736 of 2751 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

1 mmHg at 361 °F ; 100 mmHg at 562.1 °F; 760 mmHg at 666.1 °F (NTP, 1992)
0.00000289 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

111-20-6
26776-29-4

Wikipedia

Sebacic_acid
Tiagabine

Use Classification

Agrochemicals -> Pesticides
Cosmetics -> Buffering

General Manufacturing Information

Synthetic Rubber Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Wholesale and Retail Trade
Decanedioic acid: ACTIVE
Decanedioic acid, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

Chelation Crosslinking of Biodegradable Elastomers

Ying Chen, Paula G Miller, Xiaochu Ding, Chelsea E T Stowell, Katie M Kelly, Yadong Wang
PMID: 32964586   DOI: 10.1002/adma.202003761

Abstract

Widely present in nature and in manufactured goods, elastomers are network polymers typically crosslinked by strong covalent bonds. Elastomers crosslinked by weak bonds usually exhibit more plastic deformation. Here, chelation as a mechanism to produce biodegradable elastomers is reported. Polycondensation of sebacic acid, 1,3-propanediol, and a Schiff-base (2-[[(2-hydroxyphenyl) methylene]amino]-1,3-propanediol) forms a block copolymer that binds several biologically relevant metal ions. Chelation offers a unique advantage unseen in conventional elastomer design because one ligand binds multiple metal ions, yielding bonds of different strengths. Therefore, one polymeric ligand coordinated with different metal ions produces elastomers with vastly different characteristics. Mixing different metal ions in one polymer offers another degree of control on material properties. The density of the ligands in the block copolymer further regulates the mechanical properties. Moreover, a murine model reveals that Fe
crosslinked foam displays higher compatibility with subcutaneous tissues than the widely used biomaterial-polycaprolactone. The implantation sites restore to their normal architecture with little fibrosis upon degradation of the implants. The versatility of chelation-based design has already shown promise in hydrogels and highly stretchy nondegradable polymers. The biodegradable elastomers reported here would enable new materials and new possibilities in biomedicine and beyond.


The effect of porous structure on the cell proliferation, tissue ingrowth and angiogenic properties of poly(glycerol sebacate urethane) scaffolds

Andreas Samourides, Lauren Browning, Vanessa Hearnden, Biqiong Chen
PMID: 31924046   DOI: 10.1016/j.msec.2019.110384

Abstract

Novel, porous, biodegradable biomaterials which support tissue integration and angiogenesis and which have elastomeric properties are needed to repair and replace soft tissues in dynamic environments. In this study poly(glycerol sebacate urethane) (PGSU) scaffolds with different porous structures were fabricated using freeze-drying by varying the polymer concentration of the freeze-drying solution, during which the polymer was further crosslinked. The effect of the porous structure on the physical properties, cell proliferation, tissue ingrowth and angiogenic properties was investigated. By increasing the polymer concentration in the freeze-drying solution from 5 w/v% to 10 w/v% and 15 w/v%, the porosity and pore size of the scaffold decreased, resulting in porosities ranging between 88 - 96% and pore sizes 6.4-28.2 μm. The mechanical properties increased with the polymer concentration, with ultimate tensile strength and Young's modulus between 0.05 - 0.86 MPa and 0.05-0.65 MPa respectively and negligible loss of tensile strength after 100 cycles of loading. Enzymatic degradation over 28 days demonstrated linear degradation kinetics with mass loss between 19.1 - 52.3%. All PGSU scaffolds provided a viable environment for cell attachment, in which cell metabolic activity increased over time indicating cell proliferation. The cells adhered to PGSU scaffolds produced and deposited high quantities of collagen, reaching 7.5% of the sample's dry mass after 14 days culture for the scaffold with the highest porosity. Additionally, the scaffolds with the polymer concentration of 5 w/v% implanted onto the chick chorioallantoic membrane supported rapid tissue ingrowth and new blood vessel formation within the porous scaffold. These results demonstrate that PGSU scaffolds have potential for use in many areas of soft tissue engineering.


Robust and nanoparticle-free superhydrophobic cotton fabric fabricated from all biological resources for oil/water separation

Quan-Yong Cheng, Xiao-Li Zhao, Yi-Dong Li, Yun-Xuan Weng, Jian-Bing Zeng
PMID: 31465799   DOI: 10.1016/j.ijbiomac.2019.08.216

Abstract

Traditional superhydrophobic cotton fabrics (SCFs) for oil/water separation were usually fabricated by surface coating with inorganic nanoparticles combined with nonrenewable and nonbiodegradable or even toxic fossil-based chemicals, which would lead to secondary environmental pollution after their lifetime. In this study, we report robust, nanoparticle-free, fluorine-free SFC, which was prepared by acid etching followed by surface coating with epoxidized soybean oil resin (CESO) and subsequent modification with stearic acid (STA). No toxic compound and no nanoparticle were included within the SCF and all the raw materials including cotton fabric, CESO and STA are biodegradable and derived from biological resources. The SCF showed excellent mechanical stability and chemical/environmental resistances. The superhydrophobicity of the SFC survived from mechanical abrasion, tape peeling, ultrasonication, solvent erosion and low/high temperature exposure. The SCF also exhibited good acid/alkali resistance with contact angle over 150° toward different pH water droplets. Moreover, the SCF could efficiently separate oil/water mixtures with efficiency above 97.9% and the superhydrophobicity remained after reusing for at least 10 times. The fully biological-derived SCF with excellent mechanical and chemical resistances exhibit great potential for separation of oil/water mixtures.


Biomimetic hydroxyapatite/poly xylitol sebacic adibate/vitamin K nanocomposite for enhancing bone regeneration

Zhipeng Dai, Minyan Dang, Wenzhi Zhang, Sumathra Murugan, Seoh Wei Teh, Haiyan Pan
PMID: 31066314   DOI: 10.1080/21691401.2019.1573183

Abstract

Hydroxyapatite (HAP) is a significant bone mineral that establishes bone strength. HAP composites in combination with biodegradable and bioactive polymer poly xylitol sebacic adipate (PXSA) would result in a constant release at target sites. Numerous studies have shown that vitamin K (VK) might possess a vital function in bone metabolism. The purpose of the present study was to inspect the synthesized composite HAP/PXSA/VK in developing polymeric biomaterials composite for the application of bone tissue regeneration. FTIR, X-ray diffraction, SEM and TEM techniques were applied to characterize the prepared composites. The release of VK from the HAP/PXSA/VK composite was evidenced through UV-Vis spectroscopy. In vitro studies proved that the HAP/PXSA/VK composite is appropriate for mesenchymal stem cell culture. Compared to pure HAP prepared following the same method, HAP/PXSA/VK composite provided favourable microstructures and good biodegradation distinctiveness for the application of tissue engineering, as well as tissue in-growth characteristics and improved scaffold cell penetration. This work reveals that the HAP/PXSA/VK composites have the potential for applications in bone tissue engineering.


Amphiphilic block copolymer NPs obtained by coupling ricinoleic acid/sebacic acids and mPEG: Synthesis, characterization, and controlled release of paclitaxel

Shiya Zhou, Wei Sun, Yinglei Zhai
PMID: 30285542   DOI: 10.1080/09205063.2018.1532136

Abstract

Currently, nanoparticles (NPs) made of amphiphilic block copolymer are still an essential part of drug delivery system. Here, we report a novel amphiphilic block copolymer and paclitaxel (PTX)-loaded copolymer NPs for the controlled delivery of PTX. The block copolymer was synthesized via melt polycondensation method of methoxy poly(ethylene glycol) (mPEG), sebacic acid (SA) and ricinoleic acid (RA). A series of characterization approaches such as Fourier Transform Infrared Spectroscopy (FTIR),
Hydrogen-Nuclear Magnetic Resonance (
H-NMR), Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) and Gel Permeation Chromatography (GPC) applied have shown that the amphiphilic block copolymer was prepared as designed. NPs prepared by nanoprecipitation method consist of mPEG segments as the hydrophilic shell and RA-SA segments as the hydrophobic core, hydrophobic PTX was encapsulated as model drug. Subsequently, Transmission Electron Microscopy (TEM) analysis indicated that the spherical NPs have effective mean diameters ranging from 100 to 400 nm. Dynamic Light Scattering (DLS) analysis also revealed the controllable NPs diameter by modulating the mass ratio of RA to SA and drug loading amount (DLA). Besides, biphasic profile with zero order drug release was observed in general in vitro release behaviors of PTX from NPs. Further investigation confirmed that the release behaviors depend on the crystallinity of hydrophobic RA-SA segments. Results above suggest that NPs with amphiphlic block copolymer mPEG-b-P(RA-SA)-b-mPEG have a remarkable potential as a carrier for hydrophobic drug delivery in cancer therapy.


Automated High-Throughput Synthesis of Protein-Loaded Polyanhydride Nanoparticle Libraries

Jonathan T Goodman, Adam S Mullis, Lucas Dunshee, Akash Mitra, Balaji Narasimhan
PMID: 29617113   DOI: 10.1021/acscombsci.8b00008

Abstract

The development of high-throughput techniques and combinatorial libraries can facilitate rapid synthesis and screening of biomaterial-based nanocarriers for drug and vaccine delivery. This study describes a high-throughput method using an automated robot for synthesizing polyanhydride nanoparticles encapsulating proteins. Polyanhydrides are a class of safe and biodegradable polymers that have been widely used as drug and vaccine delivery vehicles. The robot contains a multiplexed homogenizer and has the capacity to handle parallel streams of monomer or polymer solutions to synthesize polymers and/or nanoparticles. Copolymer libraries were synthesized using the monomers sebacic acid, 1,6-bis( p-carboxyphenoxy)hexane, and 1,8-bis( p-carboxyphenoxy)-3,6-dioxactane and compared to conventionally synthesized copolymers. Nanoparticle libraries of varying copolymer compositions encapsulating the model antigen ovalbumin were synthesized using flash nanoprecipitation. The amount of the surfactant Span 80 was varied to test its effect on protein encapsulation efficiency as well as antigen release kinetics. It was observed that, although the amount of surfactant did not significantly affect protein release rate, its presence enhanced protein encapsulation efficiency. Protein burst and release kinetics from conventionally and combinatorially synthesized nanoparticles were similar even though particles synthesized using the high-throughput technique were smaller. Finally, it was demonstrated that the high-throughput method could be adapted to functionalize the surface of particle libraries to aid in the design and screening of targeted drug and vaccine delivery systems. These results suggest that the new high-throughput method is a viable alternative to conventional methods for synthesizing and screening protein and vaccine delivery vehicles.


Co-delivery of brinzolamide and miRNA-124 by biodegradable nanoparticles as a strategy for glaucoma therapy

Tingting Li, Ye Wang, Jiahao Chen, Xiaoshu Gao, Siqi Pan, Yu Su, Xinrong Zhou
PMID: 32133894   DOI: 10.1080/10717544.2020.1731861

Abstract

Co-delivery nanoparticles with characteristics of intracellular precision release drug have been generally accepted as an effective therapeutic strategy for eye diseases. In this study, we designed a new co-delivery system (miRNA/NP-BRZ) as a lasting therapeutic approach to prevent the neuro-destructive after the long-term treatment of glaucoma. Neuroprotective and intraocular pressure (IOP) response were assessed in
and
models of glaucoma. At the meaning time, we describe the preparation of miRNA/NP-BRZ, drug release characteristics, intraocular tracing, pharmacokinetic and pharmacodynamics study and toxicity test. We found that miRNA/NP-BRZ could remarkably decrease IOP and significantly prevent retinal ganglion cell (RGC) damages. The new formula of miRNA-124 encapsulated in PEG-PSA-BRZ nanoparticles exhibits high encapsulation efficiency (EE), drug-loading capacity (DC), and stable controlled-release efficacy (EC). Moreover, we also verified that the miRNA/NP-BRZ system is significantly neuroprotective and nontoxic as well as lowering IOP. This study shows our co-delivery drug system would have a wide potential on social and economic benefits for glaucoma.


Tunability of Biodegradable Poly(amine- co-ester) Polymers for Customized Nucleic Acid Delivery and Other Biomedical Applications

Amy C Kauffman, Alexandra S Piotrowski-Daspit, Kay H Nakazawa, Yuhang Jiang, Amit Datye, W Mark Saltzman
PMID: 30110158   DOI: 10.1021/acs.biomac.8b00997

Abstract

Gene therapy promises to treat diseases that arise from genetic abnormalities by correcting the underlying cause of the disease rather than treating the associated symptoms. Successful transfer of nucleic acids into cells requires efficient delivery vehicles that protect the cargo and can penetrate the appropriate cellular barriers before releasing their contents. Many viral vectors and synthetic polycationic vectors for nucleic acid delivery do not translate well from in vitro to in vivo applications due to their instability and toxicity. We synthesized and characterized a library of biocompatible low charge density polymers from a family of poly(amine- co-ester) (PACE) terpolymers produced via enzyme catalyzed polymerization. PACE polymers are highly customizable; we found that the terpolymer composition can be optimized to produce efficient transfection of various nucleic acids-including DNA plasmids, mRNA, and siRNA-in specific cell types with low toxicity. Our findings suggest that the unique tunability of PACEs offers new tools for gene therapy and other biomedical applications.


Biodegradable Polyester of Poly (Ethylene glycol)-sebacic Acid as a Backbone for β -Cyclodextrin-polyrotaxane: A Promising Gene Silencing Vector

Sharwari Ghodke, Prajakta Mahajan, Kritika Gupta, Chilukuri Ver Avadhani, Prajakta Dandekar, Ratnesh Jain
PMID: 31393245   DOI: 10.2174/1566523219666190808094225

Abstract

Polyrotaxane, a macromolecular interlocked assembly, consisting of cyclodextrin has excellent inclusion capabilities and functionalization capacity, which makes it a versatile material as a vector for gene delivery applications.
A biodegradable linear aliphatic polyester axle composed of Polyethylene Glycol (PEG) and Sebacic Acid (SA) was used to fabricate the β-Cyclodextrin (β-CD) based polyrotaxane as a cationic polymeric vector and evaluated for its potential gene silencing efficiency.
The water-soluble aliphatic polyester was synthesized by the solvent esterification process and characterized using viscometry, GPC, FT-IR and 1H NMR spectroscopy. The synthesized polyester was further evaluated for its biodegradability and cellular cytotoxicity. Hence, this water-soluble polyester was used for the step-wise synthesis of polyrotaxane, via threading and blocking reactions. Threading of β-CD over PEG-SA polyester axle was conducted in water, followed by end-capping of polypseudorotaxane using 2,4,6-trinitrobenzenesulfonic acid to yield polyester-based polyrotaxane. For gene delivery application, cationic polyrotaxane (PRTx
) was synthesized and evaluated for its gene loading and gene silencing efficiency.
The resulting novel macromolecular assembly was found to be safe for use in biomedical applications. Further, characterization by GPC and
H NMR techniques revealed successful formation of PE-β-CD-PRTx with a threading efficiency of 16%. Additionally, the cellular cytotoxicity assay indicated biosafety of the synthesized polyrotaxane, exploring its potential for gene delivery and other biomedical applications. Further, the biological profile of PRTx
: siRNA complexes was evaluated by measuring their zeta potential and gene silencing efficiency, which were found to be comparable to Lipofectamine 3000, the commercial transfecting agent.
The combinatory effect of various factors such as biodegradability, favourable complexation ability, near zero zeta potentials, good cytotoxicity properties of poly (ethylene glycol)-sebacic acid based β-Cyclodextrin-polyrotaxane makes it a promising gene delivery vector for therapeutic applications.


Cellular Internalization Mechanisms of Polyanhydride Particles: Implications for Rational Design of Drug Delivery Vehicles

Yashdeep Phanse, Paul Lueth, Amanda E Ramer-Tait, Brenda R Carrillo-Conde, Michael J Wannemuehler, Balaji Narasihan, Bryan H Bellaire
PMID: 29337493   DOI: 10.1166/jbn.2016.2259

Abstract

Polyanhydride nanoparticles have emerged as a versatile delivery platform, due to their ability to encapsulate diverse drugs, immunogens, antibodies, and proteins. However, mechanistic studies on the effects of particle chemistry interactions with immune cells have yet to be described. Understanding the mechanism by which these particles are internalized by immune cells will enable rational selection of delivery vehicles for specific applications. In the present study, the internalization, mechanism(s) of uptake by monocytes, and intracellular fate of polyanhydride nanoparticles were evaluated using copolymers based on 1,6-bis(p-carboxyphenoxy)hexane (CPH), sebacic acid (SA), and 1,8-bis(p-carboxyphenoxy)3,6-dioxaoctane (CPTEG). The results showed that 20:80 CPH:SA and 20:80 CPTEG:CPH nanoparticles were internalized to a greater extent by monocytes as compared to the 50:50 CPH:SA and 50:50 CPTEH:CPH nanoparticles. Further, cytochalasin-D treatment of cells inhibited uptake of all the particles, regardless of chemistry, indicating that actinmediated uptake is the primary mechanism of cellular entry for these particles. The insights gained from these studies were used to identify lead nanoparticle formulations to enhance treatment of intracellular bacterial infections. The use of doxycycline-loaded nanoparticles exhibited enhanced therapeutic efficacy compared to soluble drug in treating monocyte monolayers infected with the virulent intracellular pathogen Brucella abortus. Altogether, these studies demonstrate how rational design and selection of nanoscale delivery platforms can be used for a wide spectrum of biomedical applications.


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